molecular formula C9H14N2O B7978793 1-(5-Methoxy-3-pyridyl)propylamine

1-(5-Methoxy-3-pyridyl)propylamine

Cat. No.: B7978793
M. Wt: 166.22 g/mol
InChI Key: DEPSFEYCTQHJLZ-UHFFFAOYSA-N
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Description

1-(5-Methoxy-3-pyridyl)propylamine is a chemical compound that features a pyridine ring substituted with a methoxy group and a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxy-3-pyridyl)propylamine can be achieved through several methods. One common approach involves the reaction of methoxy acetone with ammonia in the presence of a metallic-type hydrogenation catalyst such as palladium/carbon, platinum/carbon, or nickel. This reaction is typically carried out under high temperature and pressure conditions .

Industrial Production Methods

For industrial-scale production, the same method can be employed with optimization for large-scale operations. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-3-pyridyl)propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and specific reaction conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(5-Methoxy-3-pyridyl)propylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-3-pyridyl)propylamine involves its interaction with specific molecular targets. The methoxy group and the amine functionality allow it to bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methoxy-2-pyridyl)propylamine
  • 1-(4-Methoxy-3-pyridyl)propylamine
  • 1-(5-Methoxy-3-pyridyl)ethylamine

Uniqueness

1-(5-Methoxy-3-pyridyl)propylamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(5-methoxypyridin-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-3-9(10)7-4-8(12-2)6-11-5-7/h4-6,9H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPSFEYCTQHJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CN=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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